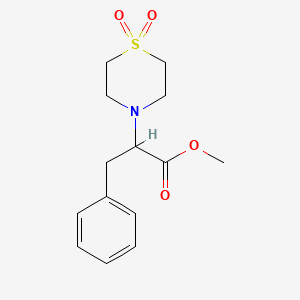

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate

Description

Nomenclature and Chemical Identity

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate is formally identified by the Chemical Abstracts Service number 478040-49-2 and carries the PubChem Compound Identifier 3288684. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoate, which precisely describes its structural components including the methyl ester functionality, the dioxothiazinan ring system, and the phenylpropanoate chain. Alternative nomenclature systems refer to this compound as methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-3-phenylpropanoate, highlighting the relationship to thiomorpholine derivatives. The lambda notation (lambda~6~) specifically indicates the oxidation state of the sulfur atom within the heterocyclic ring, signifying that the sulfur carries two additional oxygen atoms compared to the parent thiomorpholine structure.

The molecular formula C14H19NO4S encompasses a molecular weight of 297.37 grams per mole, calculated according to PubChem computational methods. The InChI (International Chemical Identifier) representation provides a standardized description: InChI=1S/C14H19NO4S/c1-19-14(16)13(11-12-5-3-2-4-6-12)15-7-9-20(17,18)10-8-15/h2-6,13H,7-11H2,1H3, which encodes the complete structural information in a machine-readable format. This comprehensive identification system ensures precise communication within the scientific community and facilitates database searches across chemical literature and regulatory documents.

The stereochemical aspects of this compound, while not explicitly defined in the available nomenclature, suggest potential for chiral centers at the carbon atom bearing both the thiazine nitrogen and the phenyl group. The structural complexity arising from the fusion of the thiazine ring with the propanoate ester creates multiple sites for potential isomerism, contributing to the compound's chemical diversity and potential for varied biological activities.

Historical Context of Thiazinan Derivatives

The development of thiazinan derivatives traces back to foundational work in heterocyclic chemistry during the mid-twentieth century, when researchers first began exploring sulfur-nitrogen heterocycles as alternatives to traditional oxygen-nitrogen systems. Thiazinanes, representing one of the most important heterocyclic compound families, emerged from systematic investigations into six-membered rings containing both sulfur and nitrogen atoms. Early synthetic approaches focused on basic ring formation strategies, gradually evolving to incorporate sophisticated functionalization patterns that characterize modern derivatives like this compound.

The historical progression of thiazine chemistry demonstrates a clear evolution from simple ring systems to complex, highly functionalized molecules capable of serving as pharmaceutical intermediates and bioactive compounds. Research conducted during the 1980s and 1990s established fundamental synthetic methodologies for constructing thiazine rings, including cyclization reactions from linear precursors and ring-expansion strategies from smaller heterocycles. These foundational methods provided the groundwork for developing more sophisticated derivatives incorporating multiple functional groups and stereochemical complexity.

The introduction of oxidized sulfur functionalities, particularly the 1,1-dioxo variants seen in compounds like this compound, represents a significant advancement in thiazine chemistry. This oxidation pattern, achieved through treatment of parent thiomorpholine systems with oxidizing agents, dramatically alters the electronic properties and potential biological activities of the resulting compounds. Historical development of these oxidation methodologies required careful optimization of reaction conditions to achieve selective formation of the desired dioxo functionality while preserving the integrity of other functional groups within the molecule.

The contemporary understanding of thiazinan derivatives builds upon decades of research into structure-activity relationships, synthetic methodologies, and biological evaluation protocols. Modern synthetic approaches to compounds like this compound typically involve multi-step sequences combining ring formation, functionalization, and oxidation reactions under carefully controlled conditions.

Position in Contemporary Organosulfur Chemistry

Within the broader landscape of contemporary organosulfur chemistry, this compound occupies a distinctive position as a representative of highly functionalized sulfur-containing heterocycles. Organosulfur chemistry has experienced remarkable growth in recent decades, driven by recognition of sulfur's unique electronic properties and its ability to participate in diverse chemical transformations. The specific structural features of this compound, particularly the lambda~6~ sulfur center bearing two oxygen atoms, exemplify the sophisticated oxidation chemistry that characterizes modern organosulfur research.

Contemporary organosulfur methodology has advanced significantly beyond traditional sulfide and disulfide chemistry to encompass complex oxidation states and multifunctional derivatives. The development of compounds like this compound reflects this evolution, incorporating both the structural complexity of heterocyclic systems and the reactivity patterns associated with oxidized sulfur functionalities. Modern synthetic approaches to such compounds typically employ sophisticated reagent systems and reaction conditions that permit selective formation of desired oxidation states while maintaining compatibility with other functional groups present in the molecule.

The integration of thiazine ring systems with ester functionalities, as demonstrated in this compound, represents a convergence of heterocyclic chemistry with traditional organic functional group chemistry. This convergence enables the development of compounds that combine the unique electronic properties of sulfur-nitrogen heterocycles with the synthetic versatility and biological compatibility of ester groups. Contemporary research in this area focuses on optimizing synthetic routes to achieve high yields and selectivity while minimizing environmental impact through green chemistry principles.

Current trends in organosulfur chemistry emphasize the development of compounds that can serve multiple roles within chemical and biological systems. This compound exemplifies this approach through its combination of potentially bioactive heterocyclic core with synthetically manipulable ester functionality. The compound's structural features position it as a valuable intermediate for further chemical elaboration and as a starting point for structure-activity relationship studies in medicinal chemistry applications.

Chemical Classification and Family Relationships

This compound belongs to multiple overlapping chemical classification systems, reflecting its complex structural features and diverse functional group content. Primary classification places this compound within the thiazine family, specifically as a 1,4-thiazinan derivative characterized by the six-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the 1,1-dioxo functionality further classifies it as a sulfone derivative, indicating the formal oxidation of the sulfur center through addition of two oxygen atoms.

Secondary classification considers the compound as a methyl ester derivative of a carboxylic acid, placing it within the broader family of carboxylate esters commonly employed in synthetic organic chemistry and pharmaceutical applications. The phenylpropanoate structural motif establishes additional classification relationships with aromatic carboxylic acid derivatives, particularly those containing extended carbon chains between the aromatic ring and the carboxyl functionality. This classification system proves particularly valuable for predicting chemical reactivity patterns and potential biological activities based on known structure-activity relationships within related compound families.

The relationship to thiomorpholine derivatives provides another important classification perspective, as this compound can be viewed as an oxidized and functionalized derivative of the parent thiomorpholine structure. Thiomorpholine 1,1-dioxide, with molecular formula C4H9NO2S and molecular weight 135.18, represents the core structural unit from which more complex derivatives like this compound can be constructed. This relationship facilitates understanding of synthetic pathways and potential transformation reactions that might be applicable to the target compound.

Within the context of medicinal chemistry, this compound represents a member of the heterocyclic pharmaceutical intermediate family, specifically those containing sulfur-nitrogen heterocycles with potential for biological activity. The structural features present in this compound align with known pharmacophore patterns associated with various therapeutic activities, although specific biological properties would require dedicated experimental investigation. The combination of thiazine core with ester functionality provides multiple sites for potential molecular recognition events within biological systems.

Table 1: Chemical Classification Summary for this compound

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Primary Heterocycle | 1,4-Thiazinan derivative | Six-membered S-N heterocycle |

| Oxidation State | Sulfone (1,1-dioxo) | Lambda~6~ sulfur center |

| Ester Classification | Methyl carboxylate | Methyl ester functionality |

| Aromatic Classification | Phenylpropanoate derivative | Phenyl-substituted propanoic acid ester |

| Parent Relationship | Thiomorpholine dioxide derivative | Oxidized thiomorpholine core |

Table 2: Molecular Properties and Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Relationship |

|---|---|---|---|---|

| This compound | C14H19NO4S | 297.37 g/mol | 478040-49-2 | Target compound |

| Thiomorpholine 1,1-dioxide | C4H9NO2S | 135.18 g/mol | 39093-93-1 | Core heterocyclic unit |

| Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate | C16H20N2O4S | 336.41 g/mol | 477871-76-4 | Indole-substituted analog |

| 2-(1,1-dioxidothiomorpholin-4-yl)propanoic acid | C7H13NO4S | 207.25 g/mol | 99767-34-7 | Acid precursor analog |

Properties

IUPAC Name |

methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-19-14(16)13(11-12-5-3-2-4-6-12)15-7-9-20(17,18)10-8-15/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZONWRGGRSQSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N2CCS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819039 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thiazinan derivative with a phenylpropanoate precursor. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiazinan derivatives with lower oxidation states.

Substitution: The phenylpropanoate moiety can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve the desired reduction.

Substitution: Substitution reactions often require catalysts such as Lewis acids or bases, and the choice of solvent depends on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate has found applications in several scientific research areas, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays to elucidate the compound’s mode of action.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogues differ in substituents on the propanoate backbone or thiazinane ring, impacting physicochemical properties and biological activity. Key comparisons include:

Commercial and Research Relevance

- Commercial Availability: The methylbutanoic acid analogue (sc-304427) is marketed by Santa Cruz Biotechnology at $146/500 mg, indicating industrial interest in thiazinane-based intermediates.

- Prodrug Potential: The target compound’s low cytotoxicity and metabolic stability align with prodrug design principles, contrasting with more reactive analogues like N-(α-bromoacyl)-α-amino esters.

Biological Activity

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate is a thiazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique thiazine ring structure, which is known for various biological properties, including antimicrobial and antitumor activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound has the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol. Its structure includes a thiazine ring with a dioxo functional group, which contributes to its reactivity. The synthesis of this compound typically involves several organic chemistry methods, ensuring high yields and purity through controlled reaction conditions.

Synthesis Overview:

- Step 1: Formation of the thiazine ring through cyclization reactions.

- Step 2: Introduction of the dioxo group via oxidation reactions.

- Step 3: Esterification to form the methyl ester derivative.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits significant biological activities that warrant further investigation:

Antimicrobial Activity

Studies have demonstrated that thiazine derivatives possess notable antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 |

| Enterococcus faecalis | 1000 |

| Escherichia coli | Not active |

| Pseudomonas aeruginosa | 250 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus species and shows moderate activity against Pseudomonas aeruginosa, while it exhibits no activity against Escherichia coli.

Antitumor Activity

Preliminary studies suggest that compounds within the thiazine class may have antitumor properties. Research into the mechanism of action indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

Several case studies have explored the efficacy of thiazine derivatives in clinical settings:

- Case Study A: A study conducted on mice models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study B: In vitro assays showed that this compound inhibited the growth of cultured cancer cell lines by inducing cell cycle arrest at the G2/M phase.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-3-phenylpropanoate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via bromoacylation of α-amino esters, as demonstrated in studies of structurally related N-(α-bromoacyl)-α-amino esters. Key steps include:

- Reagent selection : Use methyl 3-phenylpropanoate as the α-amino ester precursor.

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Catalysts : Triethylamine is commonly employed to neutralize HBr byproducts and accelerate the reaction .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions. Yield optimization (reported ~60–75%) involves iterative purification via column chromatography and recrystallization .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is critical:

- X-ray crystallography : Resolves the stereochemistry of the thiazinan ring and ester group. Monoclinic crystal systems (space group P2₁) with Z = 2 are typical, as seen in analogs .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the 1,1-dioxo-thiazinan moiety (δ ~3.5–4.5 ppm for sulfone protons) and phenylpropanoate backbone (δ ~7.2–7.4 ppm for aromatic protons) .

- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What initial biological assays are appropriate for evaluating its therapeutic potential?

Prioritize assays based on structural analogs:

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM. Studies on similar compounds show low cytotoxicity, making them suitable for prodrug development .

- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages.

- Antibacterial screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution .

Advanced Research Questions

Q. How does the 1,1-dioxo-thiazinan moiety influence the compound’s pharmacokinetic profile?

The sulfone group enhances metabolic stability by resisting oxidative degradation. Key findings:

- LogP calculations : The sulfone reduces lipophilicity (predicted LogP ~1.8), improving aqueous solubility compared to non-sulfonated analogs.

- Plasma protein binding : Molecular docking studies suggest moderate binding to albumin, which may extend half-life .

- In silico ADMET : OSIRIS Property Explorer predicts low mutagenicity and tumorigenicity, supporting further in vivo testing .

Q. How can computational modeling predict the toxicity and pharmacokinetic properties of this compound?

Use integrated tools:

- Toxicity prediction : OSIRIS Property Explorer evaluates mutagenicity, tumorigenicity, and reproductive toxicity. For this compound, all risks are classified as “non-toxic” .

- Pharmacokinetics : SwissADME predicts moderate gastrointestinal absorption and blood-brain barrier permeability. Adjust functional groups (e.g., ester hydrolysis) to modulate bioavailability .

- Molecular dynamics : Simulate interactions with biological targets (e.g., cannabinoid receptors) to rationalize low observed cytotoxicity .

Q. What strategies are effective in analyzing conflicting biological activity data across different studies?

Address discrepancies through:

- Dose-response reevaluation : Confirm activity thresholds; e.g., anti-inflammatory effects may only manifest at >50 µM .

- Cell line variability : Compare results across primary vs. immortalized cells. For example, HEK-293 cells may lack receptors expressed in immune cells.

- Assay interference : Test the compound’s autofluorescence or redox activity in colorimetric assays (e.g., MTT) to rule out false positives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

Focus on modular modifications:

- Phenylpropanoate backbone : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity and receptor binding .

- Thiazinan ring : Replace the methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on target engagement .

- Prodrug strategies : Convert the ester to a amide or carbamate to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.